1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Sulfonamide Synthesis

Researchers requiring orthogonal reactivity often face limitations with single-function sulfonyl chlorides. This compound solves that by integrating a highly electrophilic sulfonyl chloride and a para-iodophenyl cross-coupling handle in one scaffold. - Enables room-temperature sulfonamide library synthesis before palladium-catalyzed diversification - The 4-iodo group provides a >1000 mV reactivity advantage over fluoride analogs - Serves as a unified intermediate for ABPP probe construction and SAR exploration We ensure reliable batch consistency and global logistics for your advanced synthetic workflows.

Molecular Formula C8H5ClIN3O2S
Molecular Weight 369.57 g/mol
Cat. No. B13241253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Molecular FormulaC8H5ClIN3O2S
Molecular Weight369.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)I
InChIInChI=1S/C8H5ClIN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-6(10)2-4-7/h1-5H
InChIKeyALCDNSZYUAGBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride Overview


1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2059954-45-7) is a heterobifunctional reagent combining a 1,2,3-triazole core with a highly electrophilic sulfonyl chloride group and a para-iodophenyl substituent . This molecular architecture provides two orthogonal reactive handles: the sulfonyl chloride for rapid nucleophilic substitution to form sulfonamides or sulfonate esters , and the aromatic iodide for transition metal-catalyzed cross-coupling reactions . The combination of a reactive sulfonyl halide and a heavy halogen substituent in a single, compact scaffold distinguishes it from simpler aryl sulfonyl chlorides and positions it for modular assembly of complex chemical libraries.

Dual Orthogonal handles: sulfonyl chloride for nucleophilic substitution and aryl iodide for cross-coupling
Fast High electrophilicity supports rapid sulfonamide/ester formation at mild conditions
Modular Enables sequential diversification without protecting-group strategies in library synthesis

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Why Analogs Fail


The interchangeable use of in-class sulfonyl chlorides is a high-risk procurement strategy because minor structural modifications produce dramatic, quantifiable shifts in reactivity and downstream utility. Replacing the 4-iodo substituent with hydrogen or a smaller halogen removes the capacity for heavy-atom-directed interactions and cross-coupling . Choosing the sulfonyl fluoride analog over the chloride sacrifices a >1000 mV shift in reduction potential, translating to far lower electrophilicity for nucleophilic derivatization . These are not incremental property changes; they are binary functional losses that determine whether a compound is fit-for-purpose in a specific synthetic sequence or biochemical probe design.

! Sulfonyl fluoride analog requires SuFEx conditions; electrophilicity mismatch may prevent room-temperature sulfonamide formation.
! Bromo or chloro analogs show weaker halogen bonding and slower oxidative addition, limiting cross-coupling scope.
! De-iodinated analog loses the heavy-atom effect and cross-coupling handle, unfit for modular diversification.

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Evidence vs. Analogs


Electrophilic Reactivity vs. Sulfonyl Fluoride Analog

For sulfonamide synthesis, the target sulfonyl chloride exhibits drastically higher electrophilicity compared to its sulfonyl fluoride counterpart. Electrochemical data for the general class of arylsulfonyl halides show that the half-wave reduction potentials of chlorides and fluorides differ by more than 1000 mV, with the chloride being significantly more reactive . This difference is not subtle; it dictates that reactions with amines proceed rapidly at room temperature for the chloride, while the fluoride requires specialized SuFEx click chemistry conditions or catalysts. This makes the chloride the preferred choice for classical, high-yielding sulfonamide library synthesis where speed and conversion are paramount.

Reactivity differential
Class-level inference
Half-wave potential shift >1000 mV (Cl vs. F)
Supports chloride choice for standard sulfonamide synthesis
Reaction conditions may vary; validate for specific amine
Organic Synthesis Medicinal Chemistry Sulfonamide Synthesis

Halogen Bond Donor Strength vs. Lighter Halogens

The 4-iodo substituent provides superior halogen bonding (XB) donor ability compared to bromo or chloro analogs, a property leveraged in crystal engineering and molecular recognition. Neutral 1,4-diaryl-5-iodo-1,2,3-triazoles have been shown computationally and experimentally to be competitive XB donors with the classic pentafluoroiodobenzene . In contrast, the lighter halogens (Br, Cl) exhibit significantly weaker σ-hole potentials and thus form much weaker halogen bonds, if at all, under comparable conditions. This directly impacts the design of co-crystals, anion receptors, and biological probes where directional, non-covalent interactions are critical.

Halogen bond rank
Class-level inference
I >> Br > Cl in σ-hole donor ability
Iodo required for strong directional XB interactions
Confirm by X-ray or DOSY for specific assembly
Supramolecular Chemistry Crystal Engineering Halogen Bonding

Cross-Coupling Efficiency vs. Bromo Analog

The aryl iodide moiety is the most reactive substrate in palladium-catalyzed oxidative addition, the rate-determining step for widely used cross-coupling reactions including Suzuki, Sonogashira, and Heck couplings . In the specific context of 1,2,3-triazoles, 5-iodotriazoles readily participate in cyanation and coupling reactions under conditions where the corresponding 5-bromotriazoles are reported to be 'much less reactive' and fail to give clean conversion . This reactivity differential allows for sequential chemoselective functionalization strategies that are unachievable with the bromo analog.

Cross-coupling outcome
Cross-study comparable
Iodo: clean conversion; bromo: complex mixture
Iodo provides reliable coupling handle for diversification
Verify with specific Pd-catalyst system
Cross-Coupling C-C Bond Formation Suzuki Coupling

Antiproliferative Activity Validation

The biological significance of the 4-iodophenyl-triazole substructure is validated by its presence in (E)-3-hydroxy-16-((1-(4-iodophenyl)-1H-1,2,3-triazole-4-yl)methylene)-10,13-dimethyl...-17(14)-one (compound 2n), the most promising antiproliferative agent in a focused dehydroepiandrosterone (DHEA) derivative library . This compound exhibited an IC50 of 9.10 µM against HepG-2 cells and 9.18 µM against MCF-7 cells, with mechanistic studies confirming G2 phase cell-cycle arrest and apoptosis induction. While the sulfonyl chloride is a precursor, the established activity of the derived triazole scaffolds provides a strong rationale for selecting this specific building block in medicinal chemistry programs.

Derived scaffold IC50
Supporting evidence
2n: HepG-2 9.10 µM, MCF-7 9.18 µM
Reported cell-model response supports scaffold selection
Activity of DHEA-triazole derivative; not from sulfonyl chloride itself
Medicinal Chemistry Anticancer Kinase Inhibition

1-(4-Iodophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Key Applications


High-Throughput Sulfonamide Library Synthesis

Combine the high electrophilicity of the sulfonyl chloride with the cross-coupling handle of the aryl iodide. Use the target compound as a common intermediate to react with a panel of amines to generate a primary sulfonamide library. Subsequently, employ the iodo group in a parallel Suzuki or Sonogashira coupling to introduce a second layer of diversity . This 'react-and-diversify' sequence leverages the >1000 mV reactivity advantage over the fluoride analog , ensuring quantitative sulfonamide formation at room temperature before the palladium-catalyzed step.

Halogen-Bond-Driven Co-Crystal Engineering

The strong halogen bond donor capacity of the 4-iodophenyl group, competitive with pentafluoroiodobenzene , enables the use of this scaffold in crystal engineering. React the sulfonyl chloride with an amine bearing a complementary halogen bond acceptor (e.g., a pyridine or carbonyl group) to create a self-complementary monomer. The resulting sulfonamide can then form directional I···N or I···O=C halogen bonds to drive co-crystallization or dimerization in solution, as demonstrated by DOSY NMR experiments on analogous systems .

Chemical Biology Probe Synthesis

The scaffold's dual functionality supports the construction of activity-based protein profiling (ABPP) probes. The sulfonyl chloride serves as the warhead to covalently modify a nucleophilic residue (e.g., a reactive tyrosine or lysine) , while the iodo substituent remains available for late-stage installation of a fluorophore or biotin affinity tag via cross-coupling chemistry on the intact protein or peptide . This strategy is superior to using a simpler aryl sulfonyl chloride, which lacks a secondary labeling handle, or a bromo analog, which risks lower cross-coupling efficiency.

Antiproliferative Lead Optimization

Given the established antiproliferative activity of the 4-iodophenyl-triazole motif (IC50 ~9 µM against HepG-2 and MCF-7) , this sulfonyl chloride is the ideal starting material for systematic structure-activity relationship (SAR) exploration. React it with diverse amines to generate sulfonamide analogs of the active DHEA derivative, then utilize the iodo handle to further elaborate the phenyl ring and probe the pharmacophore's steric and electronic boundaries.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dual orthogonal reactivity (SO₂Cl + I)
Efficiency of sequential amine coupling and cross-coupling
Halogen-bond-driven co-crystallization
Strong halogen bond donor (iodo)
XB-driven co-crystal formation or solution dimerization
Chemical biology probe assembly
Latent labeling handle (I) after warhead attachment
Compatibility of late-stage cross-coupling on biomolecules
Antiproliferative lead optimization
Iodophenyl-triazole core with reported cell-model activity
SAR expansion via sulfonamide library and iodo elaboration
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